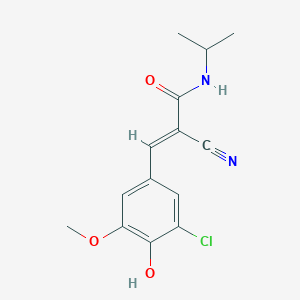

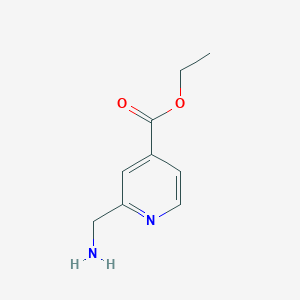

Ethyl 2-(aminomethyl)isonicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(aminomethyl)isonicotinate, also known as Ethyl 2-Aminoisonicotinate or 2-AMINO-ISONICOTINIC ACID ETHYL ESTER, is a chemical compound with the molecular formula C8H10N2O2 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C9H12N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6,10H2,1H3 . This compound has a molecular weight of 166.18 . Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 216.67 and a molecular formula of C9H13ClN2O2 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Tuberculosis Treatment

Ethyl 2-(aminomethyl)isonicotinate has been utilized in enzymatic synthesis processes. For instance, Yadav, Joshi, and Lathi (2005) demonstrated its use in the production of isoniazid, a significant agent in treating tuberculosis. This synthesis involved the reaction of ethyl isonicotinate with hydrazine hydrate, catalyzed by immobilized lipases in a non-aqueous medium (Yadav, Joshi, & Lathi, 2005).

Novel Heterocyclic Systems Synthesis

Trofimov et al. (2012) explored the reactivity of ethyl isonicotinate with tertiary cyanoacetylenic alcohols. This tandem cyclization process yielded novel polycondensed heterocyclic systems, demonstrating the compound's utility in creating complex chemical structures under mild conditions (Trofimov et al., 2012).

Electrical Conductivity and Luminescence Studies

Hassanein et al. (2015) investigated the coordination polymers formed from the reaction of CuI with ethyl isonicotinate. These polymers exhibited significant electrical conductivity and strong luminescence, revealing potential applications in electronic and photonic devices (Hassanein et al., 2015).

Synthesis of Hydroxy Lamine Derivatives

Markova et al. (1970) synthesized Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a derivative of this compound. This synthesis led to new heterocyclic compounds, highlighting the compound's role in creating diverse chemical structures (Markova et al., 1970).

Metal Complex Formation

Goher and Drátovský (1976) studied the formation of complexes between ethyl isonicotinate and cuprous halides. These complexes showed intense absorption in the visible region due to metal-to-ligand charge transfer, suggesting applications in materials science and optical technologies (Goher & Drátovský, 1976).

Anodic Fluorination

Konno, Shimojo, and Fuchigami (1998) conducted anodic fluorinations of ethyl isonicotinate, leading to the production of fluorinated derivatives. This process demonstrates its potential use in the synthesis of fluorine-containing organic compounds (Konno, Shimojo, & Fuchigami, 1998).

Safety and Hazards

Ethyl 2-(aminomethyl)isonicotinate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . If inhaled, it is recommended to move the victim to fresh air and keep at rest in a position comfortable for breathing .

Propiedades

IUPAC Name |

ethyl 2-(aminomethyl)pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIRVEMYVCNPQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2458996.png)

![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458997.png)

![2-(7-Methoxy-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2458999.png)

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2459008.png)

![[(4-{[2-Methyl-7-(trifluoromethyl)-4-quinolyl]amino}phenyl)sulfonyl]piperidine](/img/structure/B2459010.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2459011.png)

![2-(benzylthio)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459014.png)